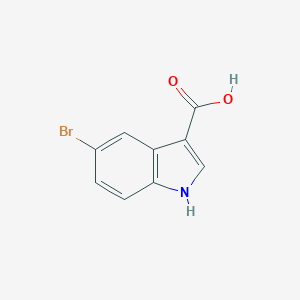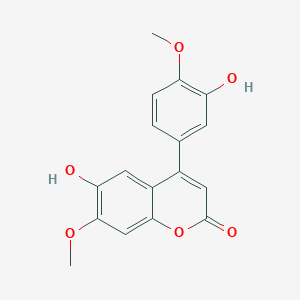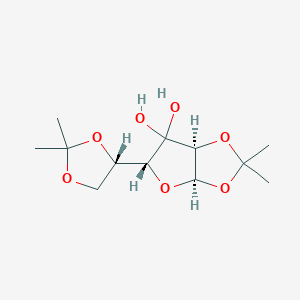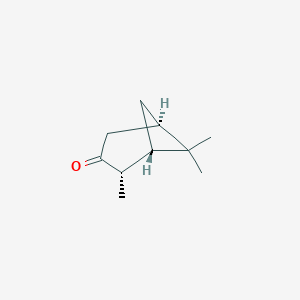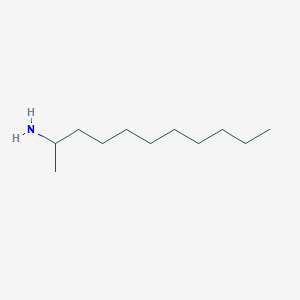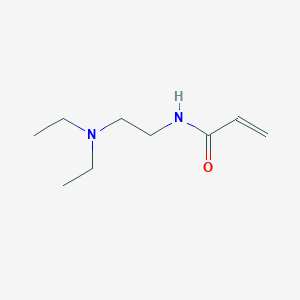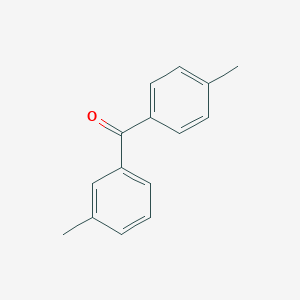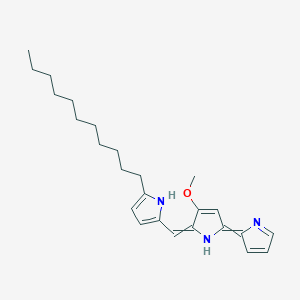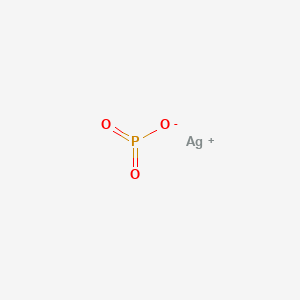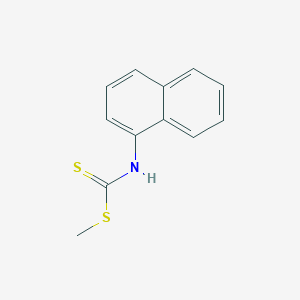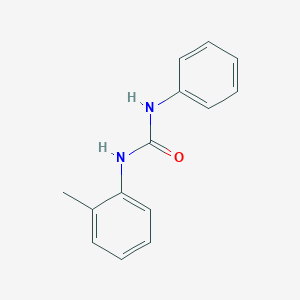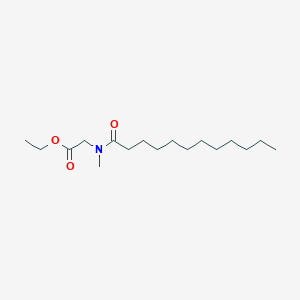
Ethyl N-methyl-N-(1-oxododecyl)aminoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-methyl-N-(1-oxododecyl)aminoacetate, commonly known as EDMAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EDMAA belongs to the class of amino acid-based surfactants and is known for its unique properties, including its ability to form stable micelles and its low toxicity levels.
Applications De Recherche Scientifique
EDMAA has been extensively researched for its potential applications in the field of medicine. It has been shown to have antimicrobial properties and can be used as a disinfectant in medical settings. EDMAA has also been studied for its use as a drug delivery system due to its ability to form stable micelles. Additionally, EDMAA has been researched for its potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of EDMAA is not well understood. However, it is believed that its antimicrobial properties are due to its ability to disrupt the cell membranes of bacteria. In terms of drug delivery, EDMAA forms micelles that can encapsulate drugs and protect them from degradation. The micelles can also target specific cells or tissues, allowing for more effective drug delivery.
Effets Biochimiques Et Physiologiques
EDMAA has low toxicity levels and has been shown to be safe for use in medical settings. However, its long-term effects on the human body are not well understood. EDMAA has been shown to have antimicrobial properties and can be used as a disinfectant. It has also been shown to have potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
EDMAA has several advantages for use in lab experiments. It is easy to synthesize and has low toxicity levels. Additionally, EDMAA can form stable micelles, making it a useful tool for drug delivery studies. However, EDMAA has some limitations. Its mechanism of action is not well understood, and its long-term effects on the human body are not known.
Orientations Futures
There are several future directions for research on EDMAA. One area of research could be focused on understanding its mechanism of action and how it interacts with cell membranes. Additionally, further research could be conducted on its potential applications in cancer therapy. Finally, more studies could be done to determine its long-term effects on the human body.
Conclusion:
EDMAA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been shown to have antimicrobial properties and can be used as a disinfectant. Additionally, EDMAA has potential applications in drug delivery and cancer therapy. While its mechanism of action is not well understood and its long-term effects on the human body are not known, there are several future directions for research that could shed light on these areas.
Méthodes De Synthèse
EDMAA can be synthesized through a reaction between N-methyl-N-(1-oxododecyl)amine and ethyl glycinate hydrochloride in the presence of triethylamine. The reaction takes place at room temperature and produces a white solid that can be purified through recrystallization.
Propriétés
Numéro CAS |
13005-52-2 |
|---|---|
Nom du produit |
Ethyl N-methyl-N-(1-oxododecyl)aminoacetate |
Formule moléculaire |
C17H33NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
ethyl 2-[dodecanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C17H33NO3/c1-4-6-7-8-9-10-11-12-13-14-16(19)18(3)15-17(20)21-5-2/h4-15H2,1-3H3 |
Clé InChI |
SYMLPHXUMNTFCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)OCC |
SMILES canonique |
CCCCCCCCCCCC(=O)N(C)CC(=O)OCC |
Autres numéros CAS |
13005-52-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



